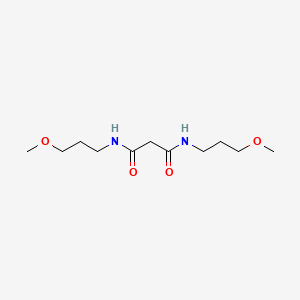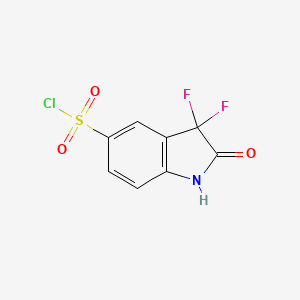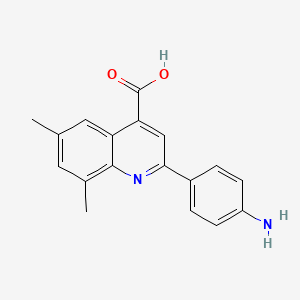
N,N'-bis(3-methoxypropyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-methoxypropyl)propanediamide, also known as BMMD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications. Additionally, we will list several future directions for the use of BMMD in scientific research.
Wirkmechanismus
N,N'-bis(3-methoxypropyl)propanediamide inhibits PTP1B by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which results in increased insulin signaling and glucose uptake. N,N'-bis(3-methoxypropyl)propanediamide also activates the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism. This results in increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
N,N'-bis(3-methoxypropyl)propanediamide has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose tolerance in animal models of diabetes. It also has anti-inflammatory and anti-cancer properties. N,N'-bis(3-methoxypropyl)propanediamide has been shown to increase glucose uptake and fatty acid oxidation in muscle cells. It also increases glucose uptake in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(3-methoxypropyl)propanediamide has several advantages for lab experiments. It is a potent inhibitor of PTP1B, which makes it a useful tool for studying the molecular mechanisms underlying glucose metabolism and insulin signaling. It also has anti-inflammatory and anti-cancer properties, which make it a useful tool for studying these processes. However, N,N'-bis(3-methoxypropyl)propanediamide has several limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, it has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the use of N,N'-bis(3-methoxypropyl)propanediamide in scientific research. One potential direction is the study of its effects on other enzymes involved in glucose metabolism and insulin signaling. Another potential direction is the study of its effects on other metabolic pathways, such as lipid metabolism. Additionally, N,N'-bis(3-methoxypropyl)propanediamide could be used in combination with other drugs to improve their efficacy in the treatment of diabetes and other metabolic disorders. Finally, N,N'-bis(3-methoxypropyl)propanediamide could be studied in clinical trials to determine its potential clinical applications.
Synthesemethoden
N,N'-bis(3-methoxypropyl)propanediamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 3-methoxypropylamine with propanediamine to form N,N'-bis(3-methoxypropyl)propanediamine. The second step involves the reaction of N,N'-bis(3-methoxypropyl)propanediamine with acetic anhydride to form N,N'-bis(3-methoxypropyl)propanediamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3-methoxypropyl)propanediamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose metabolism and insulin signaling. N,N'-bis(3-methoxypropyl)propanediamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, N,N'-bis(3-methoxypropyl)propanediamide has been shown to have anti-inflammatory and anti-cancer properties. It has been used in the study of the molecular mechanisms underlying these effects.
Eigenschaften
IUPAC Name |
N,N'-bis(3-methoxypropyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-16-7-3-5-12-10(14)9-11(15)13-6-4-8-17-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWHWIHMIDHHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-methoxypropyl)propanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)


![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)